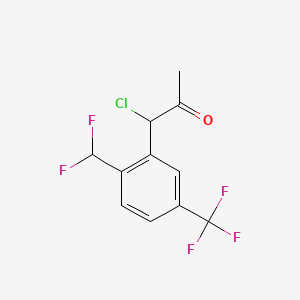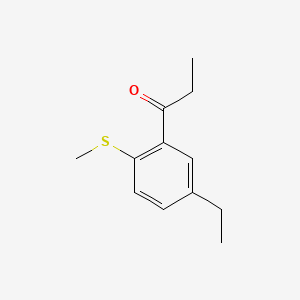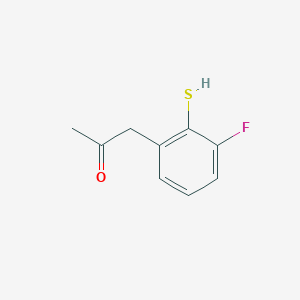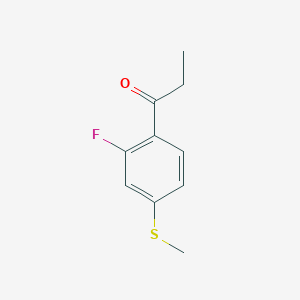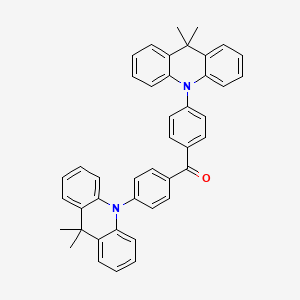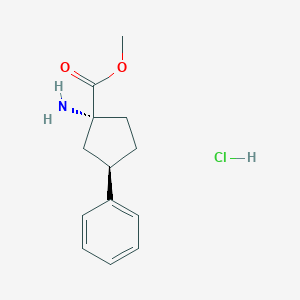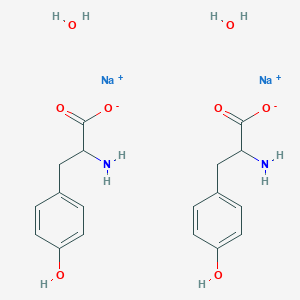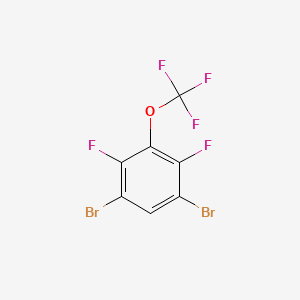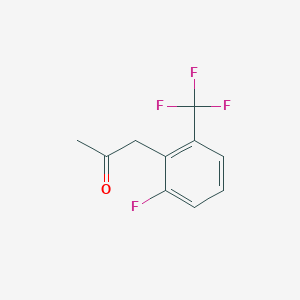
1-(3-Chloropropyl)-2-ethoxy-3-fluorobenzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(3-Chloropropyl)-2-ethoxy-3-fluorobenzene is an organic compound that belongs to the class of aromatic compounds It is characterized by the presence of a benzene ring substituted with a 3-chloropropyl group, an ethoxy group, and a fluorine atom
Méthodes De Préparation
The synthesis of 1-(3-Chloropropyl)-2-ethoxy-3-fluorobenzene typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 3-chloropropyl bromide, 2-ethoxyphenol, and fluorobenzene.
Reaction Conditions: The reaction conditions often involve the use of a base, such as potassium carbonate, and a solvent, such as dimethylformamide (DMF). The reaction is typically carried out under reflux conditions to ensure complete conversion of the starting materials.
Industrial Production: On an industrial scale, the production of this compound may involve continuous flow reactors to optimize reaction efficiency and yield. The use of catalysts and advanced purification techniques, such as distillation and chromatography, ensures the production of high-purity this compound.
Analyse Des Réactions Chimiques
1-(3-Chloropropyl)-2-ethoxy-3-fluorobenzene undergoes various chemical reactions, including:
Substitution Reactions: The compound can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles, such as amines or thiols.
Oxidation and Reduction: The compound can be oxidized to form corresponding ketones or carboxylic acids. Reduction reactions can convert it into alcohols or alkanes.
Common Reagents and Conditions: Common reagents used in these reactions include sodium hydride, lithium aluminum hydride, and various oxidizing agents like potassium permanganate. The reactions are typically carried out under controlled temperature and pressure conditions to ensure selectivity and yield.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield an amine derivative, while oxidation can produce a ketone or carboxylic acid.
Applications De Recherche Scientifique
1-(3-Chloropropyl)-2-ethoxy-3-fluorobenzene has several scientific research applications:
Chemistry: In organic synthesis, it serves as an intermediate for the preparation of more complex molecules
Biology: The compound is used in the study of biological pathways and mechanisms. Its derivatives can act as probes or inhibitors in biochemical assays, helping to elucidate the function of specific enzymes or receptors.
Medicine: In medicinal chemistry, the compound and its derivatives are investigated for their potential therapeutic properties. They may exhibit activity against certain diseases, making them candidates for drug development.
Industry: The compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in coatings, adhesives, and polymers.
Mécanisme D'action
The mechanism of action of 1-(3-Chloropropyl)-2-ethoxy-3-fluorobenzene involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the structure of the compound’s derivatives.
Comparaison Avec Des Composés Similaires
1-(3-Chloropropyl)-2-ethoxy-3-fluorobenzene can be compared with other similar compounds, such as:
1-(3-Chloropropyl)-6,7-dimethoxy-3-methylbenzo[c]pyrylium perchlorate: This compound has a similar chloropropyl group but differs in its aromatic ring structure and additional substituents.
1-(3-Chlorophenyl)piperazine: This compound contains a chlorophenyl group and a piperazine ring, making it structurally different but functionally similar in some applications.
Tris(chloropropyl) phosphate (TCPP): This compound contains multiple chloropropyl groups and is used as a flame retardant.
The uniqueness of this compound lies in its specific substitution pattern on the benzene ring, which imparts distinct chemical and physical properties, making it valuable for targeted applications in various fields.
Propriétés
Formule moléculaire |
C11H14ClFO |
|---|---|
Poids moléculaire |
216.68 g/mol |
Nom IUPAC |
1-(3-chloropropyl)-2-ethoxy-3-fluorobenzene |
InChI |
InChI=1S/C11H14ClFO/c1-2-14-11-9(6-4-8-12)5-3-7-10(11)13/h3,5,7H,2,4,6,8H2,1H3 |
Clé InChI |
RSHURESTSBABIX-UHFFFAOYSA-N |
SMILES canonique |
CCOC1=C(C=CC=C1F)CCCCl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



